Boc-酪氨酸(AC)-OH

描述

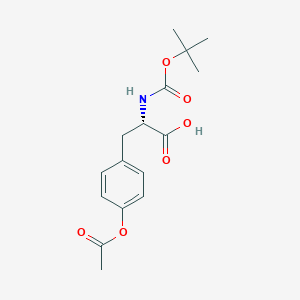

Boc-Tyr(AC)-OH is a compound used in research . It has a CAS Number of 80971-82-0 and a molecular weight of 323.35 .

Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .

Molecular Structure Analysis

The molecular structure of Boc-Tyr(AC)-OH can be analyzed using various spectroscopic methods such as UV–Vis spectroscopy . Spectroscopic properties of tyrosine residues may be employed in structural studies of proteins .

Chemical Reactions Analysis

The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .

Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-Tyr(AC)-OH can be analyzed using various methods. For example, the thermal behavior of compounds with tripeptide side groups can be determined by DTA and TGA methods .

科学研究应用

Application Summary

In chemical sciences, Boc-tyr(AC)-OH is utilized for the selective modification of peptides and proteins at tyrosine residues. This process is crucial for understanding the functions of tyrosine in relation to its chemical reactivity .

Methods: The modification often involves enzymatic, chemical, or genetically encoded non-natural amino acids for selective peptide cleavage at tyrosine sites .

Results: These modifications enable a better understanding of Tyr’s role in human diseases like Alzheimer’s and cancer due to its susceptibility to post-translational modifications .

Methods: High-performance liquid chromatography (HPLC) is used for the determination of amino acid enantiomers, employing pre-column derivatization with Boc-protected cysteine .

Results: The method has shown high resolution and precision in separating amino acid enantiomers, providing insights into their distribution and functions .

Methods: Peptide synthesis using Boc-tyr(AC)-OH requires treatment with hydrogen fluoride (HF), necessitating special equipment due to HF’s hazardous nature .

Results: The synthesis approach allows for the creation of complex peptides that can be used in therapeutic applications .

Methods: The Boc strategy is employed for segment condensation in peptide synthesis, which is crucial for the assembly of long glycopeptides .

Results: This method facilitates the synthesis of glycopeptides carrying carbohydrates, which are essential for understanding tumor metastasis .

Methods: The Boc/Bn strategy is used, involving differential acid strengths for the stepwise removal of the N α-Boc protecting group and side-chain deprotection .

Results: This technique supports the synthesis of peptides with precise structural configurations, advancing proteomic research .

Methods: Modifications of Tyr, such as C–H activation, are explored for medicinal chemistry applications .

Results: These modifications are key for the optimization of peptide drugs, enhancing their therapeutic potential .

Methods

The compound is used in the synthesis of complex opioid peptides like biphalin, enkephalins, and tetrapeptide hydrazides. These syntheses often involve solid-phase peptide synthesis (SPPS) techniques, where “Boc-tyr(AC)-OH” provides the necessary protection for the tyrosine residue during the elongation of the peptide chain .

Results: The application of “Boc-tyr(AC)-OH” in this context has led to the creation of peptides with potent opioid activity, which are being explored for their analgesic properties .

Methods

The synthesis of these polymers often involves the incorporation of Boc-protected amino acids like “Boc-tyr(AC)-OH” into the polymer chain. This allows for the controlled degradation of the material in natural environments .

Results: The application of “Boc-tyr(AC)-OH” in this context has led to the development of environmentally friendly materials that can decompose without leaving harmful residues, contributing to sustainability efforts .

未来方向

属性

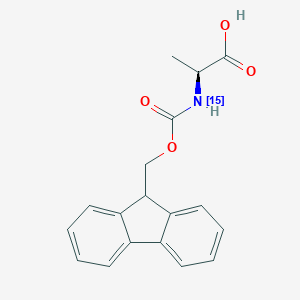

IUPAC Name |

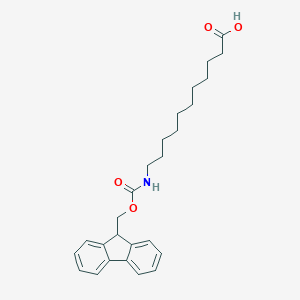

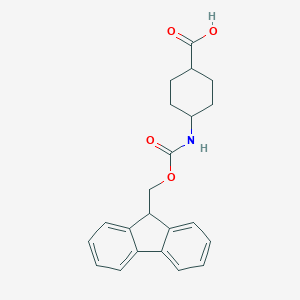

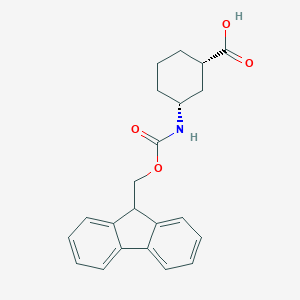

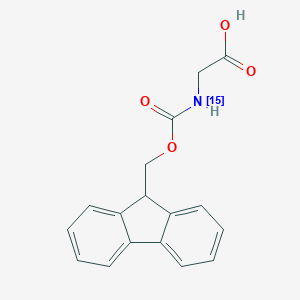

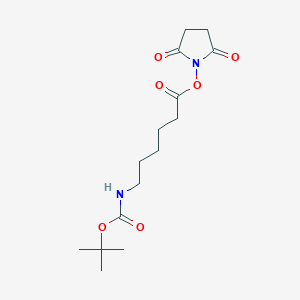

(2S)-3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJFTIPPLLFDSG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-tyr(AC)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

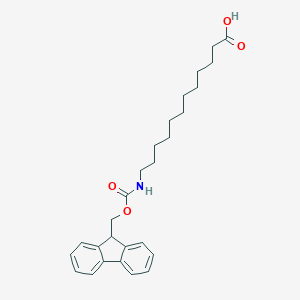

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)